molecular formula C63H98N4O17S3 B153639 Sgalcer-RH CAS No. 128969-82-4

Sgalcer-RH

Cat. No. B153639
M. Wt: 1279.7 g/mol
InChI Key: FIRSTKRJDGFCEJ-FVLPCCLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sgalcer-RH is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism Of Action

Sgalcer-RH exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses. Additionally, Sgalcer-RH has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.

Biochemical And Physiological Effects

Sgalcer-RH has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the initiation and propagation of inflammatory responses. It also reduces the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and cardiovascular diseases. Additionally, Sgalcer-RH has been found to modulate the activity of various enzymes such as caspases, which are involved in the regulation of apoptosis.

Advantages And Limitations For Lab Experiments

Sgalcer-RH has several advantages and limitations when used in lab experiments. Its advantages include its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. Additionally, it has been found to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, its limitations include its high cost of synthesis and limited availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on Sgalcer-RH. Firstly, further studies are needed to elucidate its mechanism of action and its potential therapeutic applications in various diseases. Additionally, more studies are needed to optimize its synthesis method and improve its bioavailability and pharmacokinetics. Finally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, which will pave the way for its eventual use in clinical practice.
Conclusion:
Sgalcer-RH is a promising compound that has the potential to revolutionize the field of scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and autoimmune disorders. Further research is needed to fully elucidate its potential therapeutic applications and optimize its synthesis method and pharmacokinetics.

Synthesis Methods

Sgalcer-RH is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of different reagents and solvents, which are carefully controlled to ensure the purity and potency of the final product. The process involves the use of advanced techniques such as chromatography and NMR spectroscopy to monitor the progress of the reaction and the purity of the final product.

Scientific Research Applications

Sgalcer-RH has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and autoimmune disorders. It has also been found to have neuroprotective and cardioprotective effects, which make it a potential candidate for the treatment of neurological and cardiovascular diseases.

properties

CAS RN

128969-82-4

Product Name

Sgalcer-RH

Molecular Formula

C63H98N4O17S3

Molecular Weight

1279.7 g/mol

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate

InChI

InChI=1S/C63H98N4O17S3/c1-6-11-12-13-14-15-16-17-18-20-23-26-29-32-53(69)52(45-81-63-61(72)62(84-87(78,79)80)60(71)56(44-68)83-63)65-58(70)33-30-27-24-21-19-22-25-28-31-40-64-85(73,74)48-36-39-51(57(43-48)86(75,76)77)59-49-37-34-46(66(7-2)8-3)41-54(49)82-55-42-47(35-38-50(55)59)67(9-4)10-5/h29,32,34-39,41-43,52-53,56,60-64,68-69,71-72H,6-28,30-31,33,40,44-45H2,1-5H3,(H2-,65,70,75,76,77,78,79,80)/b32-29+/t52-,53+,56+,60-,61+,62-,63+/m0/s1

InChI Key

FIRSTKRJDGFCEJ-FVLPCCLVSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

synonyms

LRh-CS
N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate
SGalCer-RH

Origin of Product

United States

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